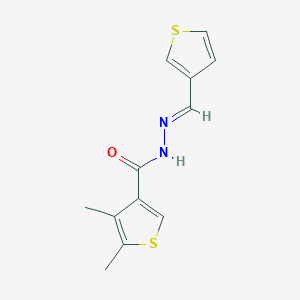![molecular formula C26H21N3O3S B454783 ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B454783.png)
ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound with a molecular formula of C26H21N3O3S and a molecular weight of 455.5 g/mol. This compound is notable for its unique structure, which includes a quinoline moiety, a phenyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethyl 3-aminobenzoate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate group.
Quinoline derivatives: Compounds with a quinoline moiety, such as quinine and ciprofloxacin.
Phenyl derivatives: Compounds with a phenyl group, such as benzene and toluene.
Uniqueness
ETHYL 3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its combination of a quinoline moiety, a phenyl group, and a benzoate ester. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler compounds like ethyl benzoate or other quinoline derivatives .
Properties
Molecular Formula |
C26H21N3O3S |
|---|---|
Molecular Weight |
455.5g/mol |
IUPAC Name |
ethyl 3-[(2-phenylquinoline-4-carbonyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C26H21N3O3S/c1-2-32-25(31)18-11-8-12-19(15-18)27-26(33)29-24(30)21-16-23(17-9-4-3-5-10-17)28-22-14-7-6-13-20(21)22/h3-16H,2H2,1H3,(H2,27,29,30,33) |
InChI Key |
NPPUMDKEUGQTLK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(4-methylbenzoyl)hydrazino]carbothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B454700.png)


![N-[(4-methoxyphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454705.png)
![N-[(2-methylphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454706.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454710.png)


![N-[4-(BENZYLOXY)PHENYL]-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA](/img/structure/B454713.png)
![N-[(3-methoxyphenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454714.png)
![Ethyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454716.png)

![2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B454719.png)
![ETHYL 5-({[3-(SEC-BUTOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B454721.png)
